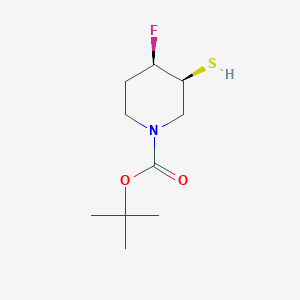
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring with a fluorine atom at the 4th position, a mercapto group at the 3rd position, and a tert-butyl ester group at the 1st position
Métodos De Preparación
The synthesis of tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 4th position can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Mercapto Group Introduction: The mercapto group can be introduced using thiolating agents such as thiourea or thiol derivatives.
Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LAH).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and mercapto group play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of a mercapto group, leading to different reactivity and applications.
tert-Butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate: This compound features an amino group and a pyrrolidine ring, offering distinct chemical properties and uses.
Propiedades
Fórmula molecular |
C10H18FNO2S |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
tert-butyl (3S,4R)-4-fluoro-3-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO2S/c1-10(2,3)14-9(13)12-5-4-7(11)8(15)6-12/h7-8,15H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Clave InChI |
LYWOSJYWOHDCQA-SFYZADRCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)S)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)S)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)

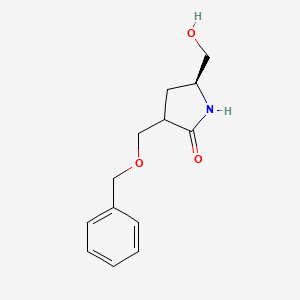
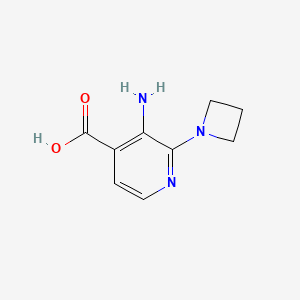

![3-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B15277423.png)



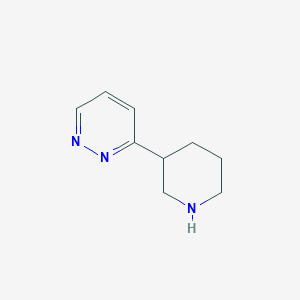
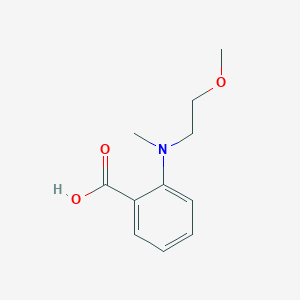
![1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15277467.png)
